
Acumitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acumitin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3, a 2-hydroxybenzyl group at position 2 and a 3-phenylpropanoyl group at position 4. It is isolated from the roots of Uvaria acuminata and exhibits potent cytotoxicity against human promyelocytic leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a member of phenols and a member of dihydrochalcones.
Scientific Research Applications
Application in Cancer Research
Acumitin, a compound isolated from Uvaria acuminata, has shown significant cytotoxic activity against human promyelocytic leukemia HL-60 cells. This suggests its potential as a candidate for cancer treatment, particularly in leukemia therapy (Ichimaru et al., 2004).
Potential in Neuroprotection
Studies have not directly linked Acumitin with neuroprotection. However, related compounds such as curcumin have been extensively studied for their neuroprotective effects. For example, curcumin has demonstrated protective effects against acrylamide-induced oxidative stress and neurotoxicity in a Drosophila model, which could be relevant to human neuropathology (Prasad & Muralidhara, 2014).
Influence on Cellular Signaling Pathways
The effects of acumitin-like compounds on cellular signaling pathways have been noted. For instance, curcumin, a polyphenol, has been found to modulate various signaling molecules and pathways, which are crucial in chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases (Gupta, Patchva, & Aggarwal, 2012).
Drug Delivery Systems
While acumitin-specific research in drug delivery systems is limited, studies on related compounds like curcumin have shown advancements. For example, nanotechnology has been used to improve the bioavailability and delivery of curcumin, which can be applied to similar compounds like acumitin (Nair et al., 2010).
Challenges in Pharmaceutical Applications
The challenges faced in marketing curcumin as a drug, such as low bioavailability and rapid metabolism, could be relevant for acumitin as well. These challenges have been addressed through various pharmaceutical methods like nanoparticles and microspheres (Hassanzadeh et al., 2020).
properties
Product Name |
Acumitin |
|---|---|
Molecular Formula |
C29H22O6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-4-(3-phenylpropanoyl)xanthen-9-one |
InChI |
InChI=1S/C29H22O6/c30-21-12-6-4-10-18(21)16-20-27(33)24(22(31)15-14-17-8-2-1-3-9-17)29-25(28(20)34)26(32)19-11-5-7-13-23(19)35-29/h1-13,30,33-34H,14-16H2 |
InChI Key |
NIFSYUFGZVWGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C3=C2OC4=CC=CC=C4C3=O)O)CC5=CC=CC=C5O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z,5R)-4-methyl-2-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]spiro[1,4-diazabicyclo[3.2.1]octane-7,4'-cyclohexane]-1'-one](/img/structure/B1250992.png)


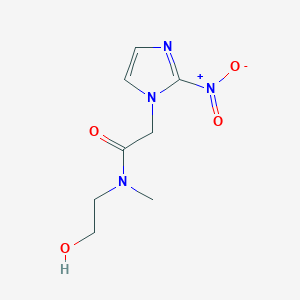


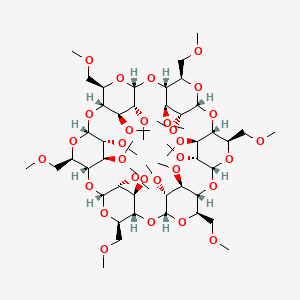

![9,10,11-Trihydroxy-3a,5a,8,13a-tetramethyl-11a-(phosphonooxymethyl)-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1251006.png)
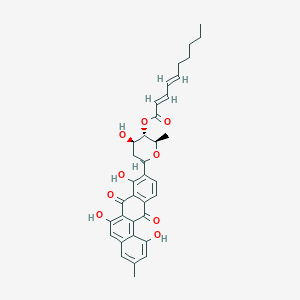
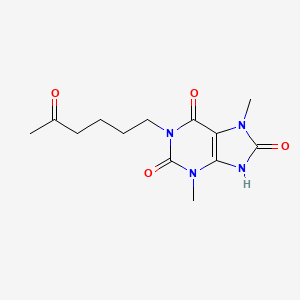
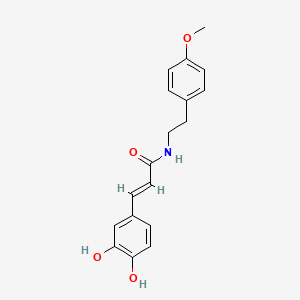
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)